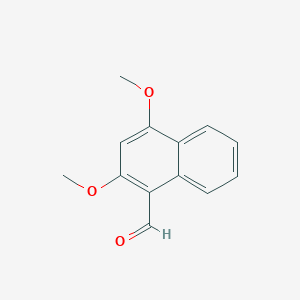

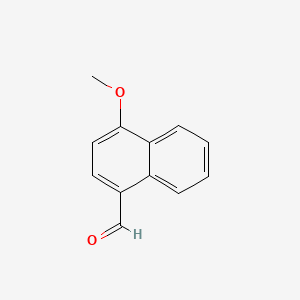

2,4-dimethoxy-1-naphthaldehyde

Beschreibung

BenchChem offers high-quality 2,4-dimethoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTVZVNHYJOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503361 | |

| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75965-84-3 | |

| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and IUPAC name of 2,4-dimethoxy-1-naphthaldehyde

An In-Depth Technical Guide to 2,4-Dimethoxy-1-Naphthaldehyde: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-1-naphthaldehyde, a key aromatic aldehyde with significant potential in synthetic chemistry and drug development. We will delve into its precise chemical structure and IUPAC nomenclature, supported by detailed spectroscopic analysis predictions. This document outlines a robust, field-proven synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it explores the compound's applications as a versatile building block for constructing complex molecular architectures, particularly within the context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this valuable naphthalenic scaffold.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the structural and physicochemical characteristics of 2,4-dimethoxy-1-naphthaldehyde.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2,4-dimethoxynaphthalene-1-carbaldehyde . This name precisely describes a naphthalene ring system substituted with a carbaldehyde (formyl) group at position 1 and two methoxy groups at positions 2 and 4.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 75965-84-3 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| InChI | 1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | [1] |

| InChIKey | NNQTVZVNHYJOKQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C=C2)OC)C=O | N/A |

Chemical Structure Analysis

The structure consists of a bicyclic aromatic naphthalene core. The aldehyde group at the C1 position is sterically influenced by the adjacent methoxy group at C2. Both methoxy groups are electron-donating, significantly activating the naphthalene ring and influencing its reactivity in electrophilic substitution and its interaction with biological targets.

Caption: Chemical structure of 2,4-dimethoxy-1-naphthaldehyde.

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in various solvent systems, which is critical for experimental design.

Table 2: Physicochemical Properties of 2,4-Dimethoxy-1-Naphthaldehyde

| Property | Value |

|---|---|

| Molecular Weight | 216.24 g/mol [1] |

| Appearance | White to Yellow Solid[1] |

| Purity | ≥90% (typical commercial grade)[1] |

| Solubility | Soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate; sparingly soluble in nonpolar solvents like hexane; insoluble in water. |

| Boiling Point | Not available (decomposes at high temperatures) |

| Melting Point | Not available in searched literature |

Synthesis and Mechanistic Considerations

The synthesis of 2,4-dimethoxy-1-naphthaldehyde can be approached from several angles. The most direct and reliable method involves the methylation of its dihydroxy precursor, 2,4-dihydroxy-1-naphthaldehyde. This precursor is readily accessible, making this a preferred route in many laboratory settings.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, commercially available precursors. For 2,4-dimethoxy-1-naphthaldehyde, the key disconnection is at the ether linkages.

Caption: Retrosynthetic pathway for 2,4-dimethoxy-1-naphthaldehyde.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol employs the Williamson ether synthesis, a robust and high-yielding method for preparing ethers. The phenolic hydroxyl groups of 2,4-dihydroxy-1-naphthaldehyde are deprotonated by a mild base to form nucleophilic phenoxides, which then attack the electrophilic methyl groups of dimethyl sulfate.

Materials and Reagents:

-

2,4-Dihydroxy-1-naphthaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (2.2 eq)

-

Anhydrous Acetone

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxy-1-naphthaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask until a stirrable slurry is formed (approx. 10 mL per gram of starting material).

-

Methylation: While stirring vigorously, add dimethyl sulfate (2.2 eq) dropwise to the suspension at room temperature.

-

Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic protons but is mild enough to avoid side reactions with the aldehyde. Acetone is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the SN2 reaction. Adding the alkylating agent dropwise controls the initial exotherm of the reaction.

-

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding water to dissolve the inorganic salts.

-

Self-Validation: The addition of water will also hydrolyze any unreacted dimethyl sulfate. A subsequent wash with sodium bicarbonate ensures complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dimethoxy-1-naphthaldehyde.

Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aldehyde | ~10.3 | s | 1H | H-C=O |

| Aromatic | ~8.0-8.2 | m | 2H | Ar-H |

| Aromatic | ~7.5-7.7 | m | 2H | Ar-H |

| Aromatic | ~6.6 | s | 1H | H-3 |

| Methoxy | ~3.9 | s | 3H | OCH₃ at C4 |

| Methoxy | ~3.8 | s | 3H | OCH₃ at C2 |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbonyl | ~192 | C=O | ||

| Aromatic | ~162 | C-O | ||

| Aromatic | ~159 | C-O | ||

| Aromatic | ~115-135 | Ar-C, Ar-CH | ||

| Aromatic | ~98 | C-3 | ||

| Methoxy | ~56 | OCH₃ |

| Methoxy | ~55 | | | OCH₃ |

Rationale: The aldehyde proton is significantly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the aromatic ring[2]. The methoxy groups will appear as sharp singlets. The aromatic proton at the C3 position will be a singlet and shifted upfield due to the electron-donating effect of the two adjacent methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~2850, ~2750 | Medium | Aldehydic C-H Stretch |

| ~1670 | Strong | Aromatic Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1260 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

Rationale: The carbonyl (C=O) stretch for an aromatic aldehyde is one of the most diagnostic peaks in the spectrum[2]. The presence of strong C-O stretching bands confirms the methoxy functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

Table 5: Predicted m/z Peaks in Electron Ionization (EI) Mass Spectrum

| m/z | Predicted Identity |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 215 | [M-H]⁺ |

| 201 | [M-CH₃]⁺ |

| 187 | [M-CHO]⁺ |

Sources

Unveiling the Molecular Landscape of 2,4-dimethoxy-1-naphthaldehyde: A Theoretical and Computational Deep Dive

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2,4-dimethoxy-1-naphthaldehyde, a significant but under-documented aromatic aldehyde. In the absence of extensive experimental data, this work leverages high-level Density Functional Theory (DFT) calculations to elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework for the analysis of naphthaldehyde derivatives and similar aromatic systems. By presenting a detailed, self-validating computational protocol, we aim to provide foundational data that can accelerate further experimental investigation and application of this compound.

Introduction: The Significance of Naphthaldehyde Scaffolds

Naphthaldehyde derivatives are a cornerstone in the synthesis of a diverse array of organic compounds, finding applications in pharmaceuticals, materials science, and as chemical probes. The strategic placement of functional groups on the naphthalene core allows for the fine-tuning of their chemical and photophysical properties. The methoxy group, in particular, is a powerful modulator of electronic and steric characteristics, influencing reactivity, solubility, and biological activity.

2,4-dimethoxy-1-naphthaldehyde, the subject of this guide, presents an interesting case of electronic asymmetry on the naphthalene ring. The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde functionality is expected to give rise to unique molecular properties. Despite its potential utility, a comprehensive experimental characterization of this specific isomer is lacking in the current scientific literature. This guide aims to bridge this knowledge gap through a rigorous computational investigation.

The Computational Scientist's Toolkit: Methodological Framework

The reliability of computational chemistry hinges on the judicious selection of theoretical methods and a clear, reproducible workflow. This section details the causality behind our chosen computational protocol, ensuring a self-validating system for the theoretical exploration of 2,4-dimethoxy-1-naphthaldehyde.

The Power of Density Functional Theory (DFT)

For medium-sized organic molecules like 2,4-dimethoxy-1-naphthaldehyde, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly.

Selecting the Right Tools: Functional and Basis Set

The choice of the DFT functional and basis set is critical for obtaining meaningful results.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We have employed the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. This functional has a long-standing track record of providing excellent descriptions of the geometries and vibrational frequencies of organic molecules.

-

Basis Set: 6-311++G(d,p) : This is a triple-zeta Pople-style basis set that provides a high degree of flexibility for describing the spatial distribution of electrons. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs of the oxygen atoms and the delocalized π-system of the naphthalene ring. The polarization functions (d,p) allow for the description of non-spherical electron distributions, which is essential for capturing the bonding in a conjugated system.

This combination of B3LYP/6-311++G(d,p) is a well-established and reliable choice for the computational analysis of aromatic aldehydes and has been shown to yield results in good agreement with experimental data for related compounds[1].

Computational Workflow

The following workflow was implemented for all calculations, ensuring a logical progression from structural determination to the prediction of spectroscopic and electronic properties.

Caption: Computational workflow for the theoretical analysis.

The Calculated Reality: Unveiling Molecular Properties

This section presents the core findings of our DFT calculations on 2,4-dimethoxy-1-naphthaldehyde, providing a detailed picture of its molecular structure, vibrational spectra, and electronic characteristics.

Molecular Geometry: A Planar and Rigid Framework

The geometry of 2,4-dimethoxy-1-naphthaldehyde was optimized to a stable minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure is a true energy minimum.

The naphthalene core is found to be essentially planar, as expected for an aromatic system. The aldehyde group and the methoxy groups also lie in or very close to the plane of the naphthalene ring, which allows for maximum π-conjugation.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C11 (Aldehyde) | 1.22 Å |

| C1-C2 | 1.42 Å | |

| C2-O1 | 1.36 Å | |

| C4-O2 | 1.37 Å | |

| O1-C12 | 1.43 Å | |

| O2-C13 | 1.43 Å | |

| Bond Angle | C2-C1-C11 | 123.5° |

| C1-C2-O1 | 118.9° | |

| C3-C4-O2 | 119.2° | |

| C2-O1-C12 | 117.8° | |

| C4-O2-C13 | 117.5° |

The calculated bond lengths and angles are consistent with those expected for a conjugated aromatic aldehyde. The C1-C11 bond length is typical for a carbonyl double bond, and the C-O bond lengths of the methoxy groups are characteristic of aryl ethers.

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can serve as a powerful tool for the experimental identification of 2,4-dimethoxy-1-naphthaldehyde.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium-Strong | Methyl C-H stretching |

| 2845 | Weak | Aldehyde C-H stretching |

| 1685 | Very Strong | C=O stretching |

| 1600-1450 | Strong-Medium | Aromatic C=C stretching |

| 1260-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretching (symmetric) |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

The most intense band in the calculated IR spectrum is the carbonyl (C=O) stretch at approximately 1685 cm⁻¹. This is a characteristic feature of conjugated aldehydes. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy groups are found just below 3000 cm⁻¹. The aldehyde C-H stretch is predicted to be a weak band around 2845 cm⁻¹. Strong bands corresponding to the aryl-ether stretches of the methoxy groups are also prominent in the spectrum.

NMR Spectroscopy: Probing the Electronic Environment

The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for the structural elucidation of the molecule.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| C1 | - | 132.1 |

| C2 | - | 160.5 |

| C3 | 6.85 | 98.2 |

| C4 | - | 162.8 |

| C5 | 7.55 | 125.1 |

| C6 | 7.62 | 127.9 |

| C7 | 7.51 | 123.4 |

| C8 | 8.15 | 129.3 |

| C9 | - | 135.7 |

| C10 | - | 124.6 |

| C11 (CHO) | 10.35 | 192.5 |

| C12 (OCH₃) | 3.95 | 56.1 |

| C13 (OCH₃) | 4.02 | 56.3 |

The calculated chemical shifts are in good agreement with what would be expected for a molecule with this structure. The aldehyde proton is the most deshielded proton, with a calculated chemical shift of 10.35 ppm. The aromatic protons exhibit a range of chemical shifts depending on their proximity to the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The proton at C8 is the most deshielded aromatic proton due to the anisotropic effect of the nearby carbonyl group. The proton at C3 is the most shielded aromatic proton, being situated between two electron-donating methoxy groups.

In the ¹³C spectrum, the carbonyl carbon is the most deshielded at 192.5 ppm. The carbons bearing the methoxy groups (C2 and C4) are also significantly deshielded.

Electronic Properties: A Window into Reactivity and Spectra

The electronic properties of 2,4-dimethoxy-1-naphthaldehyde were investigated through an analysis of its frontier molecular orbitals (HOMO and LUMO) and by simulating its UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO of 2,4-dimethoxy-1-naphthaldehyde is primarily localized on the naphthalene ring and the oxygen atoms of the methoxy groups, indicating that these are the most electron-rich regions of the molecule. The LUMO is predominantly centered on the aldehyde group and the adjacent part of the naphthalene ring, highlighting this region as the most electrophilic.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests a more reactive species. For 2,4-dimethoxy-1-naphthaldehyde, the calculated HOMO-LUMO gap is 3.85 eV.

Caption: HOMO-LUMO energy level diagram.

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The most significant electronic transition is predicted to occur at approximately 350 nm, corresponding to the HOMO to LUMO transition (π → π*). This transition is responsible for the primary absorption band in the near-UV region. Other, higher-energy transitions are also predicted at shorter wavelengths.

Table 4: Calculated Electronic Transitions

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 352 | 0.215 | HOMO -> LUMO (95%) |

| 310 | 0.188 | HOMO-1 -> LUMO (88%) |

| 285 | 0.354 | HOMO -> LUMO+1 (75%) |

The calculated spectrum provides a theoretical benchmark for future experimental studies and can aid in the interpretation of the photophysical properties of this molecule.

Conclusion and Future Outlook

This in-depth technical guide has presented a comprehensive theoretical and computational investigation of 2,4-dimethoxy-1-naphthaldehyde. Through the application of robust DFT methods, we have elucidated its optimized molecular geometry, predicted its vibrational and NMR spectra, and analyzed its electronic properties.

The findings of this study provide a foundational dataset for a molecule that has been largely overlooked in the experimental literature. The calculated spectroscopic data can serve as a valuable reference for the unambiguous identification and characterization of 2,4-dimethoxy-1-naphthaldehyde in future synthetic and analytical work. Furthermore, the insights into its electronic structure can guide the design of new functional materials and biologically active compounds based on the naphthaldehyde scaffold.

It is our hope that this theoretical exploration will stimulate further experimental investigation into the synthesis, characterization, and application of 2,4-dimethoxy-1-naphthaldehyde, unlocking its full potential in the fields of chemistry and drug development.

References

-

Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. Bentham Science. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Photochromic Naphthopyrans Using 2,4-Dimethoxy-1-Naphthaldehyde

Introduction: The Promise of Light-Adaptive Materials

Photochromic materials, capable of undergoing reversible color changes upon exposure to light, are at the forefront of materials science innovation.[1] This unique property stems from a light-induced transformation between two molecular isomers with distinct absorption spectra.[2] Among the various classes of organic photochromes, naphthopyrans have garnered significant commercial and academic interest due to their robust performance, high fatigue resistance, and tunable properties.[3]

Upon irradiation with UV light, naphthopyrans undergo a reversible 6π electrocyclic ring-opening reaction to form a highly colored, open-ring merocyanine isomer.[4] In the absence of UV light, these molecules thermally revert to their colorless, closed-ring form. This dynamic equilibrium makes them ideal for applications such as ophthalmic lenses that darken in sunlight, "smart" windows for energy-efficient buildings, and advanced optical data storage.[3][5]

The specific properties of a naphthopyran, including its color, fading kinetics, and light sensitivity, are intricately linked to the substitution pattern on the naphthalene core. The use of 2,4-dimethoxy-1-naphthaldehyde as a precursor offers a strategic entry point to novel naphthopyran structures. The electron-donating methoxy groups at the 2 and 4 positions are anticipated to influence the electronic properties of the resulting photochromic system, potentially leading to desirable shifts in the absorption spectrum of the colored form and affecting the thermal fading rate.

This comprehensive guide provides a detailed protocol for the synthesis of a photochromic naphthopyran system starting from 2,4-dimethoxy-1-naphthaldehyde. We will first detail the necessary conversion of the naphthaldehyde to the corresponding naphthol, a crucial intermediate for the subsequent condensation reaction. This is followed by a robust, acid-catalyzed protocol for the construction of the naphthopyran ring. This document is intended for researchers and professionals in materials science, organic chemistry, and drug development, offering both a practical synthetic workflow and the underlying scientific rationale.

Synthetic Strategy: A Two-Stage Approach

The synthesis of a photochromic naphthopyran from 2,4-dimethoxy-1-naphthaldehyde is a two-stage process. The most prevalent and versatile method for constructing the pyran ring is the acid-catalyzed condensation of a naphthol with a propargyl alcohol. Therefore, the initial step involves the conversion of the starting naphthaldehyde into the corresponding 2,4-dimethoxy-1-naphthol.

A reliable method for this transformation is the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids or esters.[4] In this case, the naphthaldehyde is oxidized to a formate ester, which is then readily hydrolyzed to the desired naphthol.

The second stage involves the reaction of the synthesized 2,4-dimethoxy-1-naphthol with a suitable propargyl alcohol in the presence of an acid catalyst to yield the target photochromic naphthopyran.

Caption: Overall synthetic workflow from the starting material to the final photochromic product.

Part 1: Synthesis of 2,4-Dimethoxy-1-Naphthol

This section details the conversion of 2,4-dimethoxy-1-naphthaldehyde to 2,4-dimethoxy-1-naphthol via a Baeyer-Villiger oxidation followed by hydrolysis.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,4-Dimethoxy-1-Naphthaldehyde | ≥98% | Commercially Available |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Reagent | Commercially Available |

| Sodium sulfite (Na₂SO₃) | Reagent | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Sodium hydroxide (NaOH) | Reagent | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Methanol | Reagent | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Hexanes | Reagent | Commercially Available |

| Round-bottom flasks | Standard laboratory supplier | |

| Magnetic stirrer and stir bars | Standard laboratory supplier | |

| Separatory funnel | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |

Experimental Protocol

Step 1a: Baeyer-Villiger Oxidation

-

In a 250 mL round-bottom flask, dissolve 2,4-dimethoxy-1-naphthaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the cooled naphthaldehyde solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude formate ester.

Step 1b: Hydrolysis of the Formate Ester

-

Dissolve the crude formate ester from the previous step in methanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

-

Heat the mixture to reflux and stir for 1-2 hours, monitoring the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl). This will precipitate the naphthol.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude 2,4-dimethoxy-1-naphthol can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Part 2: Synthesis of the Photochromic Naphthopyran

This section describes the acid-catalyzed condensation of the synthesized 2,4-dimethoxy-1-naphthol with a propargyl alcohol to form the final photochromic naphthopyran. A common and versatile propargyl alcohol, 1,1-diphenyl-2-propyn-1-ol, is used in this example.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,4-Dimethoxy-1-Naphthol | Synthesized in Part 1 | |

| 1,1-Diphenyl-2-propyn-1-ol | ≥98% | Commercially Available |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Hexanes | Reagent | Commercially Available |

| Round-bottom flask with Dean-Stark trap | Standard laboratory supplier | |

| Condenser | Standard laboratory supplier | |

| Magnetic stirrer and stir bars | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier | |

| Column chromatography supplies | Silica gel | Standard laboratory supplier |

Experimental Protocol

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2,4-dimethoxy-1-naphthol (1.0 eq), 1,1-diphenyl-2-propyn-1-ol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure photochromic naphthopyran.

Characterization of the Synthesized Photochromic Material

The identity and purity of the synthesized naphthopyran should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: This is a critical technique for characterizing the photochromic properties. The absorption spectra of the colorless (closed) and colored (open) forms should be recorded. The colored form is generated by irradiating a solution of the naphthopyran with a UV lamp (e.g., 365 nm).

Mechanism of Photochromism

The photochromism of naphthopyrans is a fascinating example of a reversible photochemical reaction. The process can be visualized as follows:

Caption: Reversible photo-induced ring-opening and thermal/photo-induced ring-closing of a naphthopyran.

Upon absorption of UV radiation, the C-O bond of the pyran ring cleaves, leading to the formation of the planar, conjugated merocyanine dye.[6] This extended π-system is responsible for the strong absorption of visible light, resulting in the observed color. In the absence of the UV stimulus, the molecule thermally relaxes back to the more stable, colorless closed-ring naphthopyran structure.

Troubleshooting and Expert Insights

-

Incomplete Baeyer-Villiger Oxidation: If the oxidation in Part 1a is sluggish, a slight excess of m-CPBA can be added. However, be mindful that this can lead to side reactions. Ensure the reaction is kept at 0 °C to minimize these.

-

Low Yield in Condensation: The removal of water is critical for driving the equilibrium towards the product in the condensation step (Part 2). Ensure the Dean-Stark trap is functioning correctly. Using a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) can sometimes improve yields by reducing side reactions.[4]

-

Purification Challenges: The final naphthopyran product may require careful purification. Column chromatography is generally effective. If the product is crystalline, recrystallization can be an excellent final purification step.

-

Influence of Methoxy Groups: The electron-donating methoxy groups at the 2 and 4 positions of the naphthalene core are expected to increase the electron density of the aromatic system. This can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the colored merocyanine form, potentially resulting in a deeper, more intense color. These groups may also influence the stability of the open form, thereby affecting the thermal fading rate.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of photochromic naphthopyrans, starting from the readily available precursor, 2,4-dimethoxy-1-naphthaldehyde. By following the two-stage synthetic strategy outlined, researchers can access novel photochromic materials with potentially tailored properties. The ability to systematically modify the structure of naphthopyrans opens up exciting avenues for the development of advanced light-responsive materials for a wide range of applications, from smart materials to potential use in drug delivery systems where light can be used as an external trigger.

References

-

E. V. Blackburn, A. G. Griesbeck, Naphthopyran molecular switches and their emergent mechanochemical reactivity. Royal Society of Chemistry, 2023. [Link]

-

OliKrom. All about photochromic materials. OliKrom. [Link]

-

ResearchGate. Synthesis of Novel Naphthopyran Dyes and Their Photochromic Properties in Resin Lenses. ResearchGate, 2023. [Link]

-

B. M. Gabbutt, C. D. Heron, Photochromic naphthopyrans. University of Huddersfield Research Portal. [Link]

-

Chad's Prep. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube, 2021. [Link]

-

D. G. Patel, I. M. Walton, et al. Photoresponsive porous materials: the design and synthesis of photochromic diarylethene-based linkers and a metal-organic framework. Semantic Scholar, 2014. [Link]

-

S. Fauvel, et al. Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. PubMed Central, 2022. [Link]

-

University of Calgary. Ch17: Baeyer-Villiger reaction. University of Calgary. [Link]

-

Frontiers. Photochromic Materials: Design and Applications. Frontiers. [Link]

-

R. Abonia, et al. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. PubMed Central, 2014. [Link]

-

R. C. Larock, T. D. T. D. L. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. PubMed Central, 2012. [Link]

-

ResearchGate. The Baeyer‐Villiger Oxidation of Aldehydes and Ketones. ResearchGate. [Link]

-

S. Singh, et al. What is the conversion of naphthalene to 2-naphthol? Quora, 2020. [Link]

-

Wikipedia. 2-Naphthol. Wikipedia. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2,4-Dimethoxy-1-Naphthaldehyde in Pharmaceutical Synthesis

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dimethoxy-1-naphthaldehyde as a versatile synthetic intermediate. This document provides in-depth protocols, mechanistic insights, and the scientific rationale behind its application in constructing complex molecular architectures relevant to modern pharmacology.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene core is a privileged bicyclic aromatic hydrocarbon scaffold that features prominently in a multitude of biologically active compounds.[1] Its rigid structure and extended π-system provide an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Within this class of compounds, 2,4-dimethoxy-1-naphthaldehyde emerges as a particularly valuable intermediate. The aldehyde functional group at the C1 position serves as a versatile handle for a variety of crucial bond-forming reactions, while the electron-donating methoxy groups at the C2 and C4 positions activate the naphthalene ring system, influencing its reactivity and physicochemical properties. This guide elucidates the synthesis of this key intermediate and provides a detailed protocol for its subsequent elaboration into advanced precursors for drug discovery programs.

Physicochemical Properties of 2,4-Dimethoxy-1-Naphthaldehyde

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling, reaction optimization, and purification. The key properties of 2,4-dimethoxy-1-naphthaldehyde are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 75965-84-3 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [3] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥90% | [1] |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store at room temperature in a dry area. | [3] |

Safety Profile: 2,4-Dimethoxy-1-naphthaldehyde is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also considered harmful if swallowed (H302).[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of the Intermediate: 2,4-Dimethoxy-1-Naphthaldehyde

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is most effectively achieved via the Vilsmeier-Haack reaction .[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5] The electron-rich nature of the 2,4-dimethoxynaphthalene precursor makes it an ideal substrate for this electrophilic aromatic substitution.

The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethyleneiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[4] This species is a moderately strong electrophile. In the second stage, the π-electrons of the activated naphthalene ring attack the Vilsmeier reagent. The methoxy groups at C2 and C4 are ortho-, para-directing and strongly activating, making the C1 position highly susceptible to electrophilic attack. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.

Caption: Vilsmeier-Haack Reaction Workflow.

Materials:

-

2,4-Dimethoxynaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxynaphthalene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (1.5 eq) in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Cool the solution of 2,4-dimethoxynaphthalene to 0°C. Add the freshly prepared Vilsmeier reagent dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-dimethoxy-1-naphthaldehyde.

Application in Pharmaceutical Synthesis: Reductive Amination

One of the most powerful and widely used transformations in medicinal chemistry for the synthesis of amine-containing pharmaceuticals is reductive amination .[6] This reaction forms a C-N bond by converting a carbonyl compound (an aldehyde or ketone) into an amine. 2,4-dimethoxy-1-naphthaldehyde is an excellent substrate for this reaction, allowing for the introduction of a diverse range of amine functionalities.

Reductive amination is typically a one-pot process that involves two key steps. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. Second, a mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding amine.[7]

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice because it is mild enough not to reduce the starting aldehyde, is tolerant of a wide range of functional groups, and does not require acidic conditions that can sometimes be problematic.[8]

Caption: Reductive Amination Workflow.

This protocol describes a general procedure for the reductive amination of 2,4-dimethoxy-1-naphthaldehyde with a representative secondary amine, such as N-methylpiperazine, a common structural motif in pharmaceuticals.

Materials & Reagents:

| Component | Molar Eq. | Purpose |

| 2,4-Dimethoxy-1-naphthaldehyde | 1.0 | Aldehyde Substrate |

| N-Methylpiperazine | 1.1 | Amine Nucleophile |

| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |

| Dichloromethane (DCM), anhydrous | - | Solvent |

| Acetic Acid (optional) | catalytic | Catalyst for iminium formation |

| Saturated aqueous NaHCO₃ solution | - | Quenching/Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dimethoxy-1-naphthaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Amine Addition: Add N-methylpiperazine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

-

Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Be aware of potential gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the desired tertiary amine product.

Conclusion

2,4-Dimethoxy-1-naphthaldehyde represents a highly valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its straightforward preparation via the Vilsmeier-Haack reaction and its reactivity in key C-N bond-forming reactions, such as reductive amination, provide a reliable pathway to novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their drug discovery and development endeavors.

References

- Nelson, P. H. (1971). Synthesis of naphthalene derivatives. U.S. Patent No. 3,562,336. Washington, DC: U.S.

-

MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. [Link]

- Bayer Aktiengesellschaft. (2002). Reductive amination of aldehydes. U.S.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2004). Process for preparing naftopidil.

-

Ullah, F., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances. [Link]

- Degussa-Huels AG. (2005). Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions. U.S.

-

New Drug Approvals. (2021). Naftopidil, KT 611. [Link]

-

Martínez-Urbina, M. A., et al. (2022). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules. [Link]

- Asahi Kasei Pharma Corp. (2005). Pharmaceutical containing naftopidil.

-

PubChem. (n.d.). 2,3-Dimethoxy-1-naphthaldehyde. National Center for Biotechnology Information. [Link]

-

Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

-

ResearchGate. (2008). Vilsmeier–Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

-

MDPI. (2021). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]

-

Albericio, F., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-3,4,5,6,7,8-hexahydroindol-1-yl)aminomethylene malonaldehyde. [Link]

-

Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methoxy-1-naphthaldehyde, 99%. [Link]

-

Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

- Google Patents. (n.d.). Naftifine hydrochloride synthesizing process.

-

MDPI. (2004). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

-

Taylor & Francis Online. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

-

MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

- Google Patents. (1995).

-

Organic Syntheses. (2012). Ortho-Formylation of Phenols Using MgCl2, Et3N, and Paraformaldehyde. [Link]

-

National Center for Biotechnology Information. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]

- Google Patents. (1997).

-

ResearchGate. (2023). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

Sources

- 1. 2,4-DIMETHOXY-NAPHTHALENE-1-CARBALDEHYDE | 75965-84-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. aaronchem.com [aaronchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 2,4-Dimethoxy-1-naphthaldehyde

Introduction: The Versatility of 2,4-Dimethoxy-1-naphthaldehyde in Heterocyclic Synthesis

2,4-Dimethoxy-1-naphthaldehyde is a highly versatile and electron-rich aromatic aldehyde that serves as an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the reactive aldehyde functionality and the electron-donating methoxy groups on the naphthalene scaffold, make it an ideal precursor for constructing complex molecular architectures with significant potential in medicinal chemistry and drug development. The inherent biological activities of the naphthalene moiety, coupled with the diverse pharmacological properties of various heterocyclic rings, render the resulting compounds promising candidates for antimicrobial, anticancer, and anti-inflammatory agents.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several key classes of heterocyclic compounds derived from 2,4-dimethoxy-1-naphthaldehyde. We will explore the synthesis of pyrimidines via chalcone intermediates, the direct formation of functionalized benzo[h]chromenes through multicomponent reactions, and the construction of benzo[h]quinolines, a class of compounds with notable biological activities. Each section will delve into the causality behind the experimental choices, provide robust and validated protocols, and discuss the significance of the synthesized compounds, grounded in authoritative scientific literature.

I. Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

The synthesis of pyrimidines from 2,4-dimethoxy-1-naphthaldehyde is a two-step process that first involves the formation of a chalcone intermediate through a Claisen-Schmidt condensation, followed by a cyclization reaction with a suitable nitrogen-containing reagent like urea or thiourea. Chalcones, characterized by their α,β-unsaturated ketone moiety, are not only crucial intermediates but also exhibit a wide range of biological activities themselves.

A. Synthesis of (E)-3-(2,4-dimethoxynaphthalen-1-yl)-1-phenylprop-2-en-1-one (A Chalcone Intermediate)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this protocol, 2,4-dimethoxy-1-naphthaldehyde reacts with acetophenone in the presence of a strong base to yield the corresponding chalcone. The base facilitates the deprotonation of the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

Experimental Protocol:

-

Materials:

-

2,4-dimethoxy-1-naphthaldehyde (1.0 mmol, 216.24 mg)

-

Acetophenone (1.0 mmol, 120.15 mg)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

-

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve 2,4-dimethoxy-1-naphthaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask with stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a freshly prepared solution of 40% aqueous potassium hydroxide (5 mL) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice (50 g) and acidify with 10% HCl to a pH of 2-3.

-

A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid product and recrystallize from ethanol to obtain the pure chalcone.

-

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected Yield (%) |

| (E)-3-(2,4-dimethoxynaphthalen-1-yl)-1-phenylprop-2-en-1-one | C₂₁H₁₈O₃ | 318.37 | Yellow solid | 70-90 |

B. Cyclization to 4-(2,4-dimethoxynaphthalen-1-yl)-6-phenylpyrimidin-2-amine

The synthesized chalcone can be readily converted to a pyrimidine derivative by reacting it with a suitable binucleophile such as guanidine. The reaction proceeds through a Michael addition of the guanidine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring. Pyrimidine derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol:

-

Materials:

-

(E)-3-(2,4-dimethoxynaphthalen-1-yl)-1-phenylprop-2-en-1-one (1.0 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a solution of the chalcone (1.0 mmol) in ethanol (20 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (2.0 mmol).

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

-

Expected Yield: Typical yields for this cyclization reaction range from 60-80%.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected Yield (%) |

| 4-(2,4-dimethoxynaphthalen-1-yl)-6-phenylpyrimidin-2-amine | C₂₂H₁₉N₃O₂ | 357.41 | Pale yellow solid | 60-80 |

Visualization of the Synthetic Pathway:

Caption: Synthetic route to pyrimidine derivatives from 2,4-dimethoxy-1-naphthaldehyde.

II. Multicomponent Synthesis of Benzo[h]chromene Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical. Here, we describe a one-pot synthesis of a highly functionalized benzo[h]chromene derivative from 2,4-dimethoxy-1-naphthaldehyde, malononitrile, and 1-naphthol. Benzo[h]chromenes are known to possess a range of biological activities, including cytotoxic effects against various cancer cell lines.[2]

Experimental Protocol:

-

Materials:

-

2,4-dimethoxy-1-naphthaldehyde (1.0 mmol, 216.24 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)

-

1-Naphthol (1.0 mmol, 144.17 mg)

-

Piperidine (catalytic amount)

-

Ethanol

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a round-bottom flask, combine 2,4-dimethoxy-1-naphthaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 1-naphthol (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry.

-

If necessary, recrystallize the product from a suitable solvent like ethanol or acetic acid.

-

Expected Yield: MCRs often provide good to excellent yields, typically in the range of 75-95%.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected Yield (%) |

| 2-amino-4-(2,4-dimethoxynaphthalen-1-yl)-4H-benzo[h]chromene-3-carbonitrile | C₂₆H₂₀N₂O₃ | 408.45 | White or off-white solid | 75-95 |

Visualization of the Multicomponent Reaction Workflow:

Caption: Workflow for the one-pot synthesis of a benzo[h]chromene derivative.

III. Synthesis of Benzo[h]quinoline Derivatives

Benzo[h]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their interesting photophysical properties and potential as anticancer agents.[3][4] Their synthesis can be achieved through various strategies, including multicomponent reactions. A plausible approach involves a Friedländer annulation type reaction, where an enamine or a related species, derived from 2,4-dimethoxy-1-naphthaldehyde, reacts with an active methylene compound.

Conceptual Protocol (Illustrative):

Illustrative Reaction Scheme:

A potential multicomponent reaction could involve 2,4-dimethoxy-1-naphthaldehyde, a ketone (e.g., cyclohexanone), an amine (e.g., ammonium acetate), and an active methylene compound (e.g., malononitrile) under acidic or basic catalysis.

Significance and Biological Activity:

Benzoquinoline derivatives have been reported to exhibit a range of biological activities. For instance, certain benzo[g]quinoxaline derivatives, which are structurally analogous to benzo[h]quinolines, have shown significant cytotoxic activity against cancer cell lines like MCF-7 and have been identified as topoisomerase IIβ inhibitors.[3] This suggests that benzo[h]quinolines synthesized from 2,4-dimethoxy-1-naphthaldehyde could be promising candidates for anticancer drug discovery. Further screening of these novel compounds for their biological activities is a logical and promising next step.

Visualization of the Benzo[h]quinoline Core Structure:

Caption: The core chemical structure of benzo[h]quinoline.

IV. Conclusion and Future Directions

2,4-Dimethoxy-1-naphthaldehyde has been demonstrated to be a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of pyrimidines, benzo[h]chromenes, and the conceptual approach for benzo[h]quinolines provide a solid foundation for researchers and drug development professionals. The electron-rich nature of the starting material often facilitates these reactions, leading to good yields and potentially novel derivatives.

The synthesized compounds, possessing both the naphthalene scaffold and various heterocyclic rings, are prime candidates for biological screening. Future work should focus on the comprehensive evaluation of their antimicrobial, anticancer, and anti-inflammatory activities. Structure-activity relationship (SAR) studies on these novel compounds will be crucial in optimizing their therapeutic potential and guiding the design of next-generation drug candidates. The exploration of a wider range of reaction partners and catalytic systems in multicomponent reactions with 2,4-dimethoxy-1-naphthaldehyde will undoubtedly lead to the discovery of new and diverse heterocyclic scaffolds with unique biological profiles.

References

-

Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27235–27252. [Link]

-

Al-Warhi, T., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(23), 7293. [Link]

-

Singla, R. K., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

Gouda, M. A., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(16), 4983. [Link]

-

Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(61), 15214-15222. [Link]

-

Kumar, A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101851. [Link]

-

Lim, J. H., et al. (2014). Crystal structure of (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1034. [Link]

-

Shaaban, M., et al. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1137–1146. [Link]

-

Martsinkevich, O. V., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(2), 198-205. [Link]

-

Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(39), 25982–25995. [Link]

-

Al-Ghorbani, M., et al. (2016). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. IUCrData, 1(5), x160799. [Link]

-

Singh, R., & Sharma, P. K. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 4(7), 2029-2032. [Link]

-

Bawa, S., et al. (2019). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 10(2), 52-58. [Link]

-

Vanel, P., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5923. [Link]

-

El-Hashash, M. A., et al. (2012). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Organic and Medicinal Chemistry Letters, 2(1), 21. [Link]

-

Brown, A. R., & Li, M. (2018). Supporting Information for Copper-Catalyzed Allenylboration of Aldehydes and Ketones. The Royal Society of Chemistry. [Link]

-

Sharma, P., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 213-221. [Link]

-

Hanafy, F. I. (2011). Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines. European Journal of Chemistry, 2(1), 65-69. [Link]

-

Opris, D., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. International Journal of Molecular Sciences, 24(9), 8119. [Link]

-

Kokotos, C. G., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Angewandte Chemie International Edition, 60(46), 24653-24660. [Link]

-

Al-Ghorbani, M., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(16), 4983. [Link]

-

de Resende Filho, J. B. M., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. [Link]

-

Gevorgyan, A. R., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 10. [Link]

-

Akachukwu, P. A., et al. (2022). Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. ChemSearch Journal, 13(1), 38-46. [Link]

-

Klymchenko, A. S., et al. (2021). Benzo[de]naphtho[1,8-gh]quinolines: synthesis, photophysical studies and nitro explosives detection. Chimica Techno Acta, 8(4), 20218415. [Link]

-

Park, K., et al. (2013). (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o542. [Link]

-

Singh, S., & Singh, P. P. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 36-41. [Link]

-

Kumar, R., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry, 18(23), 2011–2021. [Link]

-

Baklanov, M. A., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(3), M1448. [Link]

-

Abdel-Aziz, H. A., et al. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 12(1), 16186. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Schiff Base Yield from 2,4-Dimethoxy-1-Naphthaldehyde

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies to enhance the yield and purity of Schiff bases synthesized from 2,4-dimethoxy-1-naphthaldehyde. Drawing from established principles of organic synthesis and practical laboratory experience, this document will navigate common experimental hurdles and offer optimized protocols.

Introduction to the Reaction

The synthesis of Schiff bases, or imines, is a cornerstone of medicinal chemistry and materials science, valued for its simplicity and the diverse biological activities of its products.[1][2] The reaction involves the condensation of a primary amine with an aldehyde, in this case, 2,4-dimethoxy-1-naphthaldehyde, to form the characteristic azomethine (-C=N-) group.[3][4] While seemingly straightforward, the reversible nature of the reaction and the electronic properties of the naphthaldehyde starting material can present challenges in achieving high yields.

The electron-donating methoxy groups on the naphthaldehyde ring increase electron density on the carbonyl carbon, which can reduce its electrophilicity and potentially slow the initial nucleophilic attack by the amine. This guide will address this and other nuances of the reaction to help you achieve optimal results.

General Reaction Mechanism

The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[5] Understanding this mechanism is crucial for effective troubleshooting.

-

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,4-dimethoxy-1-naphthaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Dehydration: The carbinolamine is then dehydrated, typically under mildly acidic conditions, to form the stable imine (Schiff base) and a molecule of water.[5]

Caption: General mechanism of Schiff base formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for reacting 2,4-dimethoxy-1-naphthaldehyde with a primary amine?

A1: Alcohols such as absolute ethanol or methanol are excellent starting points as they readily dissolve both the naphthaldehyde and many primary amines. For reactions where water removal is critical, toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove the water byproduct and drive the reaction to completion.[6]

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow. A few drops of a mild acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can significantly accelerate the rate-determining dehydration step.[7][8] However, excessive acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.[5]

Q3: What is the typical reaction time and temperature?

A3: Reaction times can vary from 2 to 18 hours.[7] It is recommended to heat the reaction mixture to reflux in the chosen solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is the most reliable way to determine completion.[9]

Q4: How can I purify the resulting Schiff base?

A4: Purification is most commonly achieved through recrystallization.[7] Ethanol or an ethanol-water mixture is often a suitable solvent system. If the product is an oil, trituration with a non-polar solvent like hexane may induce solidification. For stubborn cases, column chromatography can be employed.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases from 2,4-dimethoxy-1-naphthaldehyde and provides a logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting low-yield Schiff base reactions.

Problem 1: Low or No Product Yield

-

Cause A: Reversible Reaction and Water Presence: The formation of water as a byproduct can drive the equilibrium back towards the starting materials, significantly reducing the yield.[6]

-

Solution: Employ methods to actively remove water. Using a Dean-Stark apparatus with toluene as the solvent is highly effective. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can sequester the water as it forms.

-

-

Cause B: Insufficient Carbonyl Activity: The electron-donating methoxy groups on the naphthaldehyde ring can decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

-

Solution: The addition of a catalytic amount of a mild acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7]

-

-

Cause C: Amine Protonation: While acid catalysis is beneficial, too much acid will protonate the primary amine, rendering it non-nucleophilic and stopping the reaction.

-

Solution: Maintain a mildly acidic pH, typically between 4 and 6. If you have added too much acid, the reaction can be salvaged by adding a small amount of a non-nucleophilic base to neutralize the excess acid.

-

Problem 2: Incomplete Reaction

-

Cause: Suboptimal Reaction Conditions: The reaction may not have been given enough time or energy to reach completion.

-

Solution: Increase the reaction time and ensure the mixture is refluxing at the appropriate temperature for the chosen solvent. Monitor the reaction's progress using TLC until the starting material spots are no longer visible. According to Le Chatelier's principle, using a slight excess (1.1 equivalents) of the less expensive reactant (often the amine) can also help drive the reaction to completion.[6]

-

Problem 3: Oily Product That Won't Solidify

-

Cause: Impurities or Inherent Properties: The presence of unreacted starting materials or solvent can prevent crystallization. Some Schiff bases are naturally oils or low-melting solids at room temperature.

-

Solution 1 (Trituration): Attempt to induce crystallization by dissolving the oil in a minimal amount of a polar solvent (like ethanol) and then adding a non-polar solvent (like hexane or petroleum ether) dropwise while scratching the inside of the flask with a glass rod.

-

Solution 2 (Purification): If trituration fails, purify the oil using column chromatography on silica gel.

-

Solution 3 (Salt Formation): If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with HCl in an anhydrous solvent.[6] The salt can then be purified by recrystallization.

-

Optimized Protocols

Below are two optimized protocols for the synthesis of a Schiff base from 2,4-dimethoxy-1-naphthaldehyde. Protocol A is a standard reflux method, while Protocol B is designed for reactions where water removal is challenging.

| Parameter | Protocol A: Standard Reflux | Protocol B: Azeotropic Reflux |

| Solvent | Absolute Ethanol | Toluene |

| Catalyst | Glacial Acetic Acid (2-3 drops) | p-Toluenesulfonic acid (catalytic amount) |

| Apparatus | Round-bottom flask with reflux condenser | Round-bottom flask with Dean-Stark trap and reflux condenser |

| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 111 °C) |